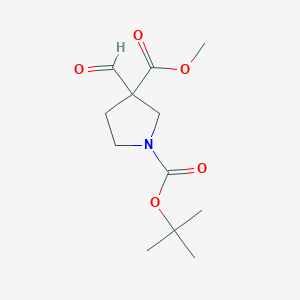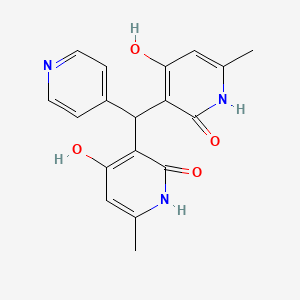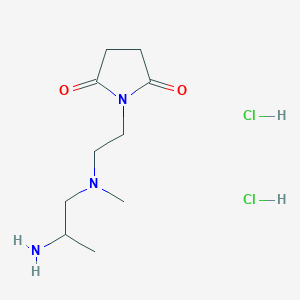
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It has a molecular weight of 257.29 . This compound is typically stored at -10°C and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is an oil-like substance . It has a molecular weight of 257.29 and is typically stored at -10°C . The compound’s predicted boiling point is 337.8±35.0 °C and its predicted density is 1.160±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Chiral Auxiliary Applications and Dipeptide Synthesis A study presented the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound served as a chiral auxiliary and a building block in dipeptide synthesis, showcasing its versatility in enantioselective chemical transformations. The study demonstrated the synthesis of enantiomerically pure compounds through various reactions, including benzylation of Zn-enolate, oxidative coupling, and Michael additions with aryl cuprates, highlighting the compound's role in achieving high enantiomeric ratios in product synthesis (Studer, Hintermann, & Seebach, 1995).
N-Boc Protected Oxazolidines from L-Serine Research focusing on the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives from L-Serine as a chiral starting material. The study detailed a method for protecting amino terminals with Boc2O and achieving cyclization to produce structurally significant precursors for medicinally relevant molecules, showcasing an efficient approach to synthesizing chiral intermediates for pharmaceutical development (Khadse & Chaudhari, 2015).
Palladium-Catalyzed Multicomponent Synthesis of Aminopyrroles A study described the use of palladium catalysis in the synthesis of polysubstituted aminopyrroles through a three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This research outlined a novel synthetic route for the construction of complex pyrrole derivatives, highlighting the compound's utility in facilitating multifaceted chemical reactions (Qiu, Wang, & Zhu, 2017).
Analytical and Pharmaceutical Chemistry
Stereoselective Hydroformylation The hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was investigated, resulting in high diastereoselectivities. This study highlighted the compound's significance in producing key intermediates for synthesizing homochiral amino acid derivatives, which are valuable in pharmaceutical synthesis and development (Kollár & Sándor, 1993).
Large-Scale Preparation from L-Aspartic Acid A process for synthesizing (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale was developed, demonstrating the compound's utility in generating amino acid derivatives for pharmaceutical applications. This research provided an economical and efficient approach for preparing chiral building blocks essential in drug synthesis (Yoshida et al., 1996).
Wirkmechanismus
The mechanism of action for “1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is not specified in the retrieved data. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use, particularly if it’s used in the synthesis of biologically active molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXGXIWADHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
CAS RN |
2219369-29-4 |
Source


|
| Record name | 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2703729.png)



![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)




![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)